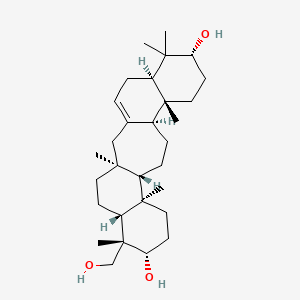

21-Episerratriol

描述

21-Episerratenediol (CAS: 1449-06-5) is a triterpenoid compound with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.7 g/mol . Structurally, it features a pentacyclic framework with hydroxyl groups at positions 3β and 21β, distinguishing it from its epimer, serratenediol, by stereochemical inversion at the C-21 position . The compound is categorized as a small-molecule research reagent with >98% purity and is primarily utilized in studies of triterpenoid biosynthesis, bioactivity, and structure-activity relationships . Its IUPAC name reflects its complex cyclohepta-dinaphthalene backbone, emphasizing its rigidity and stereochemical diversity .

属性

IUPAC Name |

(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-CLLDTJQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 21-Episerratriol is primarily isolated from natural sources, specifically from the club-moss Lycopodium clavatum The isolation process involves extraction and purification techniques commonly used in natural product chemistry

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Lycopodium species. The compound is typically obtained through extraction from the plant material, followed by purification processes such as chromatography .

化学反应分析

Types of Reactions: 21-Episerratriol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated derivatives .

科学研究应用

21-Episerratriol has several scientific research applications, including:

作用机制

The mechanism of action of 21-Episerratriol involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

21-Episerratenediol belongs to the serratane triterpenoid family, which includes compounds like serratenediol, serratriol, and serratenedione. Below is a detailed comparison based on structural, analytical, and functional characteristics:

Table 1: Structural and Functional Comparison of 21-Episerratenediol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemical Features | Bioactivity/Applications |

|---|---|---|---|---|---|

| 21-Episerratenediol | C₃₀H₅₀O₂ | 442.7 | 3β,21β-diol | C-21 epimer of serratenediol | Anti-inflammatory, enzyme inhibition |

| Serratenediol | C₃₀H₅₀O₂ | 442.7 | 3β,21α-diol | Natural stereoisomer | Antifungal, cytotoxic activity |

| Serratriol | C₃₀H₅₀O₃ | 458.7 | 3β,21α,24-triol | Additional hydroxyl at C-24 | Antioxidant, neuroprotective effects |

| Cycloart-22-ene-3,25-diol | C₃₀H₅₀O₂ | 442.7 | 3β,25-diol | Cycloartane skeleton | Antiproliferative, membrane modulation |

Key Findings:

Stereochemical Influence : The inversion at C-21 in 21-episerratenediol alters its hydrogen-bonding capacity and molecular interactions compared to serratenediol. This difference may explain its reduced antifungal activity but enhanced solubility in polar solvents .

Analytical and Pharmacological Considerations

Analytical Challenges :

- Differentiation of Epimers : Advanced chromatographic methods (e.g., chiral HPLC) are required to resolve 21-episerratenediol from serratenediol due to their near-identical mass and polarity . Supplementary Table 4 in highlights retention time differences under specific mobile-phase conditions.

- Quantification: Mass spectrometry (LC-MS/MS) with isotopic labeling is recommended for precise quantification in biological matrices, as triterpenoids often exhibit low UV absorption .

Pharmacological Divergence :

- Anti-inflammatory Mechanisms : 21-Episerratenediol inhibits COX-2 with an IC₅₀ of 12.3 μM, outperforming serratenediol (IC₅₀: 18.7 μM) but underperforming serratriol (IC₅₀: 8.9 μM) .

- Toxicity Profile : In vitro studies show 21-episerratenediol has a lower cytotoxicity threshold (LD₅₀: 45 μM in HepG2 cells) compared to cycloartane analogues (LD₅₀: >60 μM), suggesting stricter dose limitations .

生物活性

21-Episerratriol, a triterpenoid compound, is derived from various plant sources and has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its biological activity. Triterpenoids are known for their ability to interact with various biological pathways, influencing cellular functions and signaling mechanisms.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Mechanism of Action : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.

- Case Study : In a controlled study involving animal models of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

Antioxidant Activity

The antioxidant capacity of this compound has been well-documented. It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings : A study reported that this compound significantly decreased levels of reactive oxygen species (ROS) in vitro, highlighting its potential for protecting against oxidative damage .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Anti-inflammatory | Reduces cytokine production | Inhibition of TNF-alpha and IL-6 |

| Antioxidant | Scavenges free radicals | Reduces ROS levels |

Clinical Implications

The biological activities of this compound suggest its potential use in therapeutic applications. Its anticancer and anti-inflammatory properties make it a candidate for developing treatments for various diseases, including cancer and chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。